molecular formula C18H17NO6S2 B2907983 Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1448045-24-6

Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2907983
CAS No.: 1448045-24-6
M. Wt: 407.46
InChI Key: BPIXGPQGGZZWPP-UHFFFAOYSA-N
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Description

Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate (CAS: 1448045-24-6) is a structurally complex organic compound featuring a thiophene-2-carboxylate core functionalized with a sulfonyl group at the 3-position. This sulfonyl group bridges the thiophene ring to a spiro[chroman-2,3'-pyrrolidin]-4-one moiety, creating a bicyclic system with a shared spiro carbon atom. The molecular formula is C₁₈H₁₇NO₆S₂, with a molecular weight of 407.46 g/mol .

Analogous methods, such as Suzuki-Miyaura coupling (e.g., boronic acid reactions with palladium catalysts) or sulfonylation under acidic conditions, are common in related compounds .

Properties

IUPAC Name

methyl 3-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-24-17(21)16-15(6-9-26-16)27(22,23)19-8-7-18(11-19)10-13(20)12-4-2-3-5-14(12)25-18/h2-6,9H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIXGPQGGZZWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate (CAS Number: 1448070-53-8) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O3C_{20}H_{16}N_{2}O_{3} with a molecular weight of 332.4 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC20H16N2O3
Molecular Weight332.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related spirocyclic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonyl group in this compound may enhance its interaction with microbial targets, leading to inhibition of growth.

Anticancer Properties

Recent investigations into the anticancer potential of spirocyclic compounds have revealed promising results. A study demonstrated that similar derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several spirocyclic compounds, including derivatives similar to this compound). Results indicated significant inhibition against gram-positive bacteria, suggesting potential for development as an antibiotic agent.
  • Anticancer Activity Assessment : In a recent experimental study, the compound was tested against human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested involvement of oxidative stress pathways.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition
AnticancerMCF-7Induction of apoptosis
AnticancerHeLaCell viability reduction

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The sulfonyl moiety may interact with key enzymes in microbial metabolism or cancer cell proliferation.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs include compounds with variations in the sulfonyl-linked heterocycles or thiophene substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source
Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate C₁₈H₁₇NO₆S₂ 407.46 Spiro chroman-pyrrolidinone, sulfonyl-thiophene
Methyl 3-(2,4-dichlorobenzenesulfonamido)thiophene-2-carboxylate C₁₃H₁₁Cl₂NO₄S₂ 396.27 Sulfonamide linkage, dichlorophenyl substituent
Methyl 4-(4-fluorophenyl)-1-methyl-3-nitromethyl-2-oxospiro[indoline-3,2'-pyrrolidine]-3-carboxylate C₂₁H₂₀FN₃O₅ 413.41 Spiro indoline-pyrrolidine, nitro and fluorophenyl groups
Methyl 3-((pyrazolo[3,4-d]pyrimidinyl)ethyl)thiophene-2-carboxylate (Example 62, ) C₂₀H₁₅F₂N₅O₃S 467.44 Pyrazolo-pyrimidine substituent, fluorophenyl groups

Key Observations :

  • Sulfonyl vs. Sulfonamide : Replacing the sulfonyl group with a sulfonamide (as in ) reduces molecular weight and introduces hydrogen-bonding capability, impacting solubility and reactivity .
  • Heterocyclic Diversity : Pyrazolo-pyrimidine substituents () may enhance aromatic stacking interactions compared to chroman-based systems .
Physical and Chemical Properties
  • Melting Points : The pyrazolo-pyrimidine analog (Example 62, ) exhibits a high melting point (227–230°C ), indicative of strong crystalline packing due to planar heterocycles and hydrogen bonding . Comparable data for the target compound is unavailable, but spiro systems often exhibit moderate melting points due to conformational rigidity.
  • Molar Refraction : Methyl thiophene-2-carboxylate derivatives () show molar refraction values ranging from 8.81 (unsubstituted) to higher values for bulkier substituents, suggesting polarizability increases with complex functionalization .
Functional Group Reactivity
  • Sulfonyl Group : The electron-withdrawing sulfonyl group enhances electrophilic substitution resistance in the thiophene ring, directing reactivity to meta positions.
  • Ester Hydrolysis : The methyl ester (common in all analogs) is susceptible to hydrolysis under basic conditions, yielding carboxylic acid derivatives for further functionalization .

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